molecular formula C20H19N3O3 B6021390 N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

Katalognummer B6021390
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: WLLYOBMHRHIBEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and has a molecular weight of 402.47 g/mol. In

Wirkmechanismus

The mechanism of action of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the inhibition of beta-secretase activity. This compound binds to the active site of the enzyme and prevents it from cleaving amyloid precursor protein (APP) into amyloid beta peptides. This, in turn, reduces the production of amyloid beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce the levels of amyloid beta peptides in the brain of Alzheimer's patients. This, in turn, can reduce the neuroinflammation and oxidative stress that are associated with the disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is its high potency and selectivity for beta-secretase inhibition. This makes it a promising candidate for the development of Alzheimer's disease therapeutics. However, the main limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide. One direction is to develop more potent and selective beta-secretase inhibitors that can overcome the limitations of this compound. Another direction is to investigate the potential applications of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, more research is needed to understand the long-term safety and efficacy of this compound in human clinical trials.

Synthesemethoden

The synthesis method for N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been described in the literature. The compound can be synthesized by reacting 2,3-dihydro-1H-inden-5-ylamine with 3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, which is an enzyme that plays a key role in the production of amyloid beta peptides. Amyloid beta peptides are known to accumulate in the brain of Alzheimer's patients and are believed to be a major contributor to the development of the disease.

Eigenschaften

IUPAC Name

N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-4-3-5-15(8-13)11-23-19(9-14(2)22-23)21-20(24)16-6-7-17-18(10-16)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLYOBMHRHIBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.